3-Hydroxy-3-(o-tolyl)propanoic acid
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Overview
Description
3-Hydroxy-3-(o-tolyl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by a hydroxyl group (-OH) and an o-tolyl group (a methyl-substituted benzene ring) attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(o-tolyl)propanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of o-tolylbenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3-(o-tolyl)propanoyl chloride.
Hydrolysis: The resulting 3-(o-tolyl)propanoyl chloride is then hydrolyzed using aqueous base (e.g., sodium hydroxide) to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-(o-tolyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed:
Oxidation: 3-(o-tolyl)propanoic acid.
Reduction: 3-Hydroxy-3-(o-tolyl)propanol.
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
3-Hydroxy-3-(o-tolyl)propanoic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and metabolic disorders.
Industry: It is used in the production of various chemical products, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Hydroxy-3-(o-tolyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-Hydroxy-3-(o-tolyl)propanoic acid is structurally similar to other hydroxy acids and o-tolyl derivatives. Some similar compounds include:
3-Hydroxypropanoic acid: Lacks the o-tolyl group.
3-(o-Tolyl)propanoic acid: Lacks the hydroxyl group.
2-Hydroxy-3-(o-tolyl)propanoic acid: Position of the hydroxyl group is different.
Uniqueness: The presence of both the hydroxyl and o-tolyl groups in this compound gives it unique chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
3-hydroxy-3-(2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQMUMKJMYCONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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